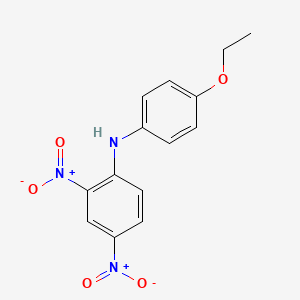

N-(4-Ethoxyphenyl)-2,4-dinitroaniline

Description

Structure

3D Structure

Properties

CAS No. |

6943-24-4 |

|---|---|

Molecular Formula |

C14H13N3O5 |

Molecular Weight |

303.27 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-2,4-dinitroaniline |

InChI |

InChI=1S/C14H13N3O5/c1-2-22-12-6-3-10(4-7-12)15-13-8-5-11(16(18)19)9-14(13)17(20)21/h3-9,15H,2H2,1H3 |

InChI Key |

WNMCDSUFVJWXLF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of N-(4-Ethoxyphenyl)-2,4-dinitroaniline

This guide serves as a technical monograph for N-(4-Ethoxyphenyl)-2,4-dinitroaniline , a specific derivative of diphenylamine synthesized via nucleophilic aromatic substitution (

Physicochemical Identity & Constants

Core Identity

-

Chemical Name: N-(4-Ethoxyphenyl)-2,4-dinitroaniline

-

Systematic IUPAC Name: 2,4-Dinitro-N-(4-ethoxyphenyl)benzenamine

-

Common Synonyms: 2,4-Dinitro-4'-ethoxydiphenylamine; Dinitrophenetidine derivative

-

Molecular Formula:

-

Molecular Weight: 303.27 g/mol

Structural Composition

The molecule consists of a secondary amine (diphenylamine) scaffold. One phenyl ring is substituted with an ethoxy group (

| Element | Count | Atomic Mass (u) | Mass Contribution | % Composition |

| Carbon (C) | 14 | 12.011 | 168.15 | 55.45% |

| Hydrogen (H) | 13 | 1.008 | 13.10 | 4.32% |

| Nitrogen (N) | 3 | 14.007 | 42.02 | 13.86% |

| Oxygen (O) | 5 | 15.999 | 80.00 | 26.38% |

| Total | 35 | 303.27 | 100.00% |

Synthetic Pathway & Mechanism

The synthesis of N-(4-Ethoxyphenyl)-2,4-dinitroaniline is a classic example of Nucleophilic Aromatic Substitution (

Reaction Logic

Unlike electrophilic aromatic substitution, this reaction requires an electron-deficient ring. The two nitro groups on the 2,4-dinitrochlorobenzene ring withdraw electron density, making the carbon attached to the chlorine susceptible to nucleophilic attack by the lone pair of the amine nitrogen in p-phenetidine.

Mechanistic Diagram

The reaction proceeds through a Meisenheimer Complex intermediate. The loss of aromaticity in the transition state is the energy barrier, which is rapidly restored upon the expulsion of the chloride leaving group.

Figure 1: Stepwise mechanistic flow of the

Experimental Protocol

Safety Warning: 2,4-Dinitrochlorobenzene is a potent skin sensitizer and vesicant. p-Phenetidine is toxic.[1][2] All operations must be performed in a fume hood with nitrile gloves.

Materials

-

Substrate: 1-Chloro-2,4-dinitrobenzene (2.0 g, 10 mmol)

-

Nucleophile: p-Phenetidine (4-ethoxyaniline) (1.5 g, 11 mmol)

-

Base: Sodium Acetate (1.0 g) – Critical for scavenging the HCl byproduct to prevent protonation of the nucleophile.

-

Solvent: Ethanol (95%, 20 mL)

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask, dissolve 2.0 g of 2,4-dinitrochlorobenzene in 15 mL of ethanol.

-

Addition: Add 1.5 g of p-phenetidine and 1.0 g of sodium acetate.

-

Reflux: Attach a reflux condenser. Heat the mixture to a gentle boil (approx. 78°C) for 45–60 minutes. The solution will darken to a deep orange/red color, indicating the formation of the diphenylamine derivative.

-

Precipitation: Allow the mixture to cool to room temperature. If crystallization does not occur spontaneously, scratch the inner wall of the flask with a glass rod or cool in an ice bath.

-

Filtration: Collect the crude solid via vacuum filtration (Buchner funnel). Wash the cake with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove inorganic salts (NaCl) and unreacted amine.

-

Recrystallization: Purify the crude product by recrystallizing from hot ethanol.

Process Workflow

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Analytical Validation

To validate the synthesis, the following analytical signatures should be confirmed.

Proton NMR ( H-NMR)

-

Amine Proton (NH): A broad singlet typically appearing downfield (9.0–10.0 ppm) due to hydrogen bonding with the ortho-nitro group.

-

Nitro-Aromatic Ring:

-

H-3 (between nitro groups): Doublet (d) ~8.9 ppm (highly deshielded).

-

H-5/H-6: Doublet of doublets ~8.2 ppm and ~7.1 ppm.

-

-

Phenetidine Ring: Two doublets (AA'BB' system) around 7.2 ppm and 6.9 ppm.

-

Ethoxy Group:

-

Methylene (

): Quartet ~4.0 ppm. -

Methyl (

): Triplet ~1.4 ppm.

-

Infrared Spectroscopy (IR)

-

N-H Stretch: ~3300–3350 cm

(secondary amine). -

NO

Stretch: Two strong bands at ~1500–1530 cm -

C-O Stretch: ~1240 cm

(aryl ether).

References

-

PubChem. (n.d.). 2,4-Dinitroaniline and Derivatives. National Library of Medicine. Retrieved from [Link]

-

Org. Synth. (1943). 2,4-Dinitroaniline Synthesis Protocols. Organic Syntheses, Coll. Vol. 2, p.221. Retrieved from [Link]

- Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function (7th ed.). W. H. Freeman. (Standard text for mechanism grounding).

-

ChemSrc. (2025). 2,4-Dinitrodiphenylamine Properties. Retrieved from [Link]

Sources

A Tale of Two Nitros: An In-depth Technical Guide to the Core Differences Between N-(4-Ethoxyphenyl)-2,4-dinitroaniline and 2,4-Dinitrophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the fundamental distinctions between two structurally related yet functionally divergent nitroaromatic compounds: N-(4-Ethoxyphenyl)-2,4-dinitroaniline and 2,4-Dinitrophenol (2,4-DNP). While both share a dinitrophenyl core, the substitution at the 1-position—an ethoxyphenylamino group versus a hydroxyl group—imparts dramatically different chemical, biological, and toxicological profiles. This document provides a comprehensive analysis of their synthesis, mechanisms of action, and analytical differentiation, offering field-proven insights for the discerning researcher.

At a Glance: A Comparative Overview

A cursory examination of their chemical structures reveals the key difference: the linkage to the dinitrophenyl ring. This seemingly minor alteration has profound implications for their physicochemical properties and biological activities.

| Property | N-(4-Ethoxyphenyl)-2,4-dinitroaniline | 2,4-Dinitrophenol (2,4-DNP) |

| Chemical Formula | C₁₄H₁₃N₃O₅ | C₆H₄N₂O₅ |

| Molecular Weight | 303.27 g/mol | 184.11 g/mol [1] |

| Functional Group | Secondary Amine | Phenolic Hydroxyl |

| CAS Number | Not available | 51-28-5[1] |

| Appearance | Likely a colored crystalline solid | Yellow crystalline solid[1] |

| Primary Biological Activity | Predicted to be a potential dye or herbicide intermediate | Uncoupler of oxidative phosphorylation[1] |

| Key Hazard | Presumed toxicity similar to dinitroanilines | Acute toxicity, hyperthermia, risk of death[1][2] |

Chemical Identity and Synthesis

N-(4-Ethoxyphenyl)-2,4-dinitroaniline

DOT Script for the Synthesis of N-(4-Ethoxyphenyl)-2,4-dinitroaniline

Caption: Plausible synthesis of N-(4-Ethoxyphenyl)-2,4-dinitroaniline.

2,4-Dinitrophenol (2,4-DNP)

The synthesis of 2,4-DNP is well-documented and can be achieved through several routes. A common laboratory and industrial method is the hydrolysis of 2,4-dinitrochlorobenzene.[1] Another established method involves the nitration of phenol, although this can be less selective.[1]

DOT Script for the Synthesis of 2,4-Dinitrophenol

Caption: 2,4-DNP uncouples oxidative phosphorylation by shuttling protons across the inner mitochondrial membrane.

Applications and Toxicological Implications

N-(4-Ethoxyphenyl)-2,4-dinitroaniline

Given its dinitroaniline structure, the primary potential applications for this compound lie in the agrochemical and dye industries. Many dinitroanilines are used as intermediates in the synthesis of azo dyes and pigments. [3][4]Without specific data, its toxicological profile should be considered with caution, assuming potential for skin irritation and systemic toxicity upon absorption, similar to other dinitroanilines. [3]

2,4-Dinitrophenol (2,4-DNP)

Historically, 2,4-DNP was used as a weight-loss drug in the 1930s due to its ability to dramatically increase metabolic rate. [2]However, its use was discontinued due to a narrow therapeutic window and severe, often fatal, side effects, including hyperthermia, tachycardia, and diaphoresis. [2]Today, 2,4-DNP is primarily used as a research chemical to study mitochondrial function and as a chemical intermediate in the production of dyes, wood preservatives, and explosives. [1]The acute toxicity of 2,4-DNP is high, and exposure can be life-threatening. [2]

Experimental Protocols: Analytical Differentiation

Distinguishing between N-(4-Ethoxyphenyl)-2,4-dinitroaniline and 2,4-DNP in a laboratory setting is crucial for both research and safety. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable method for this purpose.

Step-by-Step HPLC Methodology

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

-

Standard Preparation:

-

Accurately weigh and dissolve approximately 10 mg of 2,4-DNP reference standard in 10 mL of methanol to create a 1 mg/mL stock solution.

-

Similarly, prepare a stock solution of N-(4-Ethoxyphenyl)-2,4-dinitroaniline. If a pure standard is unavailable, a synthesized and purified sample should be used.

-

Prepare a series of working standards by diluting the stock solutions with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

-

Prepare a mixed standard containing both compounds to verify chromatographic separation.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure the protonation of any acidic or basic functional groups. The exact ratio may need to be optimized for optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: Monitor at a wavelength where both compounds exhibit significant absorbance, for example, 260 nm. A diode array detector can be used to acquire full UV spectra for peak purity assessment and identification.

-

-

Sample Analysis:

-

Dissolve the unknown sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Inject the prepared standards and the sample.

-

Identify the peaks based on their retention times compared to the standards.

-

Quantify the compounds by constructing a calibration curve from the peak areas of the standards.

-

DOT Script for the HPLC Workflow

Caption: A typical workflow for the analytical differentiation of the two compounds using HPLC.

Conclusion: A Study in Structure-Activity Relationships

The comparison of N-(4-Ethoxyphenyl)-2,4-dinitroaniline and 2,4-Dinitrophenol serves as a compelling case study in structure-activity relationships. The substitution of a hydroxyl group with an ethoxyphenylamino group fundamentally alters the molecule's polarity, hydrogen bonding potential, and ultimately its biological target. While 2,4-DNP's notoriety stems from its potent and dangerous interaction with mitochondrial bioenergetics, the properties of N-(4-Ethoxyphenyl)-2,4-dinitroaniline are likely to align with those of dinitroaniline herbicides and dye intermediates. For the researcher, this underscores the critical importance of precise chemical identification and the understanding that even minor structural modifications can lead to vastly different biological consequences.

References

-

Wikipedia. 2,4-Dinitrophenol. [Link]

-

Kamour, A., et al. (2014). Severe toxicity after use of 2,4-dinitrophenol reported to the UK National Poisons Information Service. Clinical Toxicology, 52(4), 330-335. [Link]

-

Wikipedia. 2,4-Dinitroaniline. [Link]

-

Dhanlaxmi Chemicals. 2,4 Dinitroaniline. [Link]

- Google Patents.

Sources

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 2. Severe toxicity after use of 2,4-dinitrophenol reported to the UK National Poisons Information Service - All Wales Therapeutics and Toxicology Centre [awttc.nhs.wales]

- 3. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 4. Dhanlaxmi Chemicals [dhanlaxmichemicals.com]

Methodological & Application

Application Note: A Systematic Approach to Recrystallization Solvent Selection for the Purification of 2,4-dinitro-4'-ethoxydiphenylamine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of 2,4-dinitro-4'-ethoxydiphenylamine via recrystallization. High purity of active pharmaceutical ingredients (APIs) and chemical intermediates is critical for reliable downstream applications and regulatory compliance. This note moves beyond a single prescribed solvent, instead detailing a logical, evidence-based workflow for identifying and validating a suitable recrystallization solvent or solvent system. We will cover theoretical solvent prediction based on molecular polarity, a detailed protocol for empirical solvent screening, a step-by-step procedure for bulk recrystallization, and a troubleshooting guide for common issues.

Introduction: The Imperative for Purity

2,4-dinitro-4'-ethoxydiphenylamine belongs to the class of nitrated diphenylamine derivatives. Compounds in this family are utilized in various fields, including the synthesis of dyes, stabilizers for propellants, and as intermediates in the development of pharmaceuticals.[1] For applications in drug development, achieving greater than 99.5% purity is often a prerequisite to eliminate potentially toxic or interfering impurities.

Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[2] The success of this method hinges on the selection of an appropriate solvent, which should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[3][4] This differential solubility is the cornerstone of maximizing product recovery and purity.[3] This guide establishes a robust methodology to determine the ideal solvent system for 2,4-dinitro-4'-ethoxydiphenylamine.

Theoretical Solvent Selection: A Polarity-Based Approach

The fundamental principle guiding solvent selection is "like dissolves like."[3] To predict suitable solvents, we must first analyze the polarity of 2,4-dinitro-4'-ethoxydiphenylamine.

-

Nitro Groups (-NO₂): Two strongly electron-withdrawing nitro groups confer significant polarity to the molecule.

-

Diphenylamine Core: The secondary amine bridge and two phenyl rings contribute a large, moderately polar surface area.

-

Ethoxy Group (-OCH₂CH₃): The ether linkage adds polarity, while the ethyl chain introduces a small degree of nonpolar character.

Based on this analysis, the following solvents are proposed as initial candidates for screening.

| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Safety Considerations |

| Ethanol | 78 | 5.2 | A common polar protic solvent for nitroaromatic compounds.[3][10] Good starting point. Flammable. |

| Methanol | 65 | 6.6 | More polar than ethanol; may show different solubility characteristics. Toxic and flammable. |

| Acetone | 56 | 5.1 | A strong polar aprotic solvent. Known to dissolve many nitroaromatics.[6][7][11] Highly flammable. |

| Ethyl Acetate | 77 | 4.4 | Medium polarity solvent. Good for compounds that are too soluble in acetone or alcohols. Flammable. |

| Toluene | 111 | 2.4 | Lower polarity. May be useful if impurities are highly polar. Flammable, toxic. |

| Water | 100 | 10.2 | Highly polar. The target compound is expected to be insoluble.[6][12] Excellent as an anti-solvent. |

| Hexanes | ~69 | 0.1 | Nonpolar. The target compound will be insoluble. Excellent as an anti-solvent. Highly flammable. |

Experimental Workflow for Solvent Selection

A theoretical analysis provides candidates, but empirical testing is required for validation. The following workflow diagram and protocols outline a systematic process for identifying the optimal solvent system.

Caption: Workflow for systematic recrystallization solvent selection.

Protocol 1: Small-Scale Solvent Screening

Objective: To rapidly assess the suitability of single and mixed solvents using a small amount of crude material.

Materials:

-

Crude 2,4-dinitro-4'-ethoxydiphenylamine (~20-30 mg per test)

-

Set of small test tubes (13x100 mm)

-

Candidate solvents from Table 1

-

Pasteur pipettes

-

Hot plate or sand bath

-

Ice-water bath

Procedure:

-

Preparation: Place ~20 mg of the crude solid into a test tube.

-

Single Solvent Test:

-

Add the first candidate solvent (e.g., ethanol) dropwise at room temperature. Note the solubility.

-

If insoluble at room temperature, gently heat the test tube in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Rationale: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.[4]

-

Record the approximate volume of solvent used.

-

Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

-

Observe the result:

-

Ideal: Abundant, well-formed crystals appear.

-

Poor: No crystals form (too soluble), or very few crystals form (poor recovery).

-

Unsuitable: The compound remains insoluble even when hot, or it "oils out."

-

-

-

Mixed Solvent Test (if no single solvent is ideal): [3]

-

Select a "good" solvent where the compound is highly soluble (e.g., acetone).

-

In a new test tube with ~20 mg of crude solid, add the minimum amount of the hot "good" solvent to dissolve it completely.

-

Add a "bad" or "anti-solvent" where the compound is insoluble (e.g., water) dropwise to the hot solution until persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

-

Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

-

Allow the solution to cool slowly, then place it in an ice bath.

-

Observe the quality and quantity of the crystals formed.

-

-

Evaluation: Compare the results from all tests. The best solvent or solvent pair will be the one that dissolves the compound completely when hot but yields a large crop of pure crystals upon cooling.

Standard Operating Procedure: Bulk Recrystallization

Objective: To purify a larger quantity of 2,4-dinitro-4'-ethoxydiphenylamine using the optimal solvent system identified in Protocol 1. This example assumes an ethanol/water system was found to be effective.

Safety Precautions: Conduct all steps in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials:

-

Crude 2,4-dinitro-4'-ethoxydiphenylamine (e.g., 5.0 g)

-

Erlenmeyer flask (250 mL)

-

Graduated cylinders

-

Hot plate with stirring function

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Watch glass

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Place the crude solid (5.0 g) and a magnetic stir bar into the 250 mL Erlenmeyer flask. Add the "good" solvent (ethanol) in small portions while heating and stirring on the hot plate. Continue adding just enough hot ethanol until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This step is crucial for removing physical contaminants but can lead to premature crystallization and reduced yield if not performed quickly.

-

Inducing Crystallization: Remove the flask from the heat. If using a mixed-solvent system, add the "anti-solvent" (water) dropwise while stirring until the solution becomes faintly cloudy. Add a few drops of the "good" solvent (ethanol) to clarify.

-

Cooling & Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the lattice to form correctly, excluding impurities. Rapid cooling can trap impurities.

-

Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold solution.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent (or just the cold "anti-solvent"). Rationale: The cold solvent washes away soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.[4]

-

Drying: Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight. Drying can be done in a low-temperature oven (e.g., 50-60°C, ensuring it is well below the melting point) or in a vacuum desiccator.

-

Analysis: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value (if available) and a significant color improvement are indicators of successful purification.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| "Oiling Out" | The melting point of the compound is lower than the boiling point of the solvent. Impurities are depressing the melting point.[3] | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly.[3] |

| No Crystals Form | Too much solvent was used. The compound is highly soluble even at low temperatures. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If unsuccessful, evaporate some of the solvent by gently heating the solution and allow it to cool again. |

| Crystallization is Too Rapid | The solution was cooled too quickly. | Re-heat the solution to redissolve the solid and allow it to cool more slowly. Insulating the flask can help. |

| Low Recovery/Yield | Too much solvent was used. The crystals were washed with solvent that was not cold enough. The solubility difference between hot and cold is not large enough for the chosen solvent. | Ensure the minimum amount of hot solvent is used. Always wash with ice-cold solvent. Re-evaluate the solvent choice with another screening test. |

Conclusion

The purification of 2,4-dinitro-4'-ethoxydiphenylamine can be achieved efficiently and reliably through recrystallization by adopting a systematic and logical approach to solvent selection. By beginning with a theoretical analysis based on molecular polarity and following with small-scale empirical screening, researchers can confidently identify an optimal solvent system. The detailed protocols provided herein serve as a robust framework for achieving high-purity material, which is essential for the integrity of research and the safety of developed products.

References

- BenchChem. (n.d.). Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds.

- Asquith, R. S., & Campbell, B. (1963). The synthesis of some nitro-substituted diphenylamines. Journal of the Chemical Society, 2553-2556.

- Curtis, N. J. (1986). Methods for the Syntheses of Mono-, Di-, Tri- and Tetranitro Derivatives of Diphenylamine. Defence Science and Technology Organisation (Australia).

-

Patil, S. B., et al. (2011). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 840-845. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,4-Dinitrodiphenylamine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of diphenylamine. Retrieved from [Link]

- Filbert, W. F. (1941). U.S. Patent No. 2,256,196. Washington, DC: U.S. Patent and Trademark Office.

- Goldberg, I. (1907). Ueber Phenylirungen bei Gegenwart von Kupfer als Katalysator. Berichte der deutschen chemischen Gesellschaft, 40(4), 4541-4545.

-

LookChem. (n.d.). 2,4-Dinitrodiphenylamine. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

John Koshy, V., et al. (1980). Polarographic behaviour of 2,4-dinitrodiphenylamine in amphiprotic media. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 89(4), 391-395. Retrieved from [Link]

-

Selvakumar, S., et al. (2013). Investigations on the physicochemical properties of 2,4-dinitrophenol: Efficient organic nonlinear optical crystal for frequency doubling. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 290-295. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, June 14). Recrystallisation: organic chemistry practical techniques [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN104045565A - Preparation method of 2,4-dinitrophenol.

-

ResearchGate. (n.d.). Synthesis of 2,4-dinitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). CN104045565A - Preparation method of 2,4-dinitrophenol.

Sources

- 1. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. 2,4-Dinitrodiphenylamine | CAS#:961-68-2 | Chemsrc [chemsrc.com]

- 6. Cas 961-68-2,2,4-Dinitrodiphenylamine | lookchem [lookchem.com]

- 7. 2,4-Dinitrodiphenylamine 98 961-68-2 [sigmaaldrich.com]

- 8. 2,4-Dinitrodiphenylamine | 961-68-2 [chemicalbook.com]

- 9. 961-68-2 CAS MSDS (2,4-Dinitrodiphenylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. CN104045565A - Preparation method of 2,4-dinitrophenol - Google Patents [patents.google.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. CAS 961-68-2: 2,4-Dinitrodiphenylamine | CymitQuimica [cymitquimica.com]

Protocol: Efficient Synthesis of N-Substituted 2,4-Dinitroanilines via Ethanol Reflux

Abstract & Application Context

This application note details the optimized protocol for synthesizing N-substituted 2,4-dinitroanilines using 2,4-dinitrochlorobenzene (DNCB, Sanger’s Reagent) in ethanol reflux. These derivatives are critical intermediates in the synthesis of herbicides, dyes, and prodrug linkers. Furthermore, this reaction serves as a benchmark for characterizing primary and secondary amines due to the distinct melting points and crystallinity of the resulting dinitrophenyl (DNP) derivatives.

Unlike harsh aprotic conditions (e.g., DMF/NaH), this protocol utilizes ethanol reflux , offering a greener, scalable, and self-validating methodology with high atom economy.

Scientific Foundation: The Mechanism[1]

Mechanistic Insight

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (

Key Causality:

-

Activation: The nitro groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the attack of the amine lone pair.

-

Intermediate Stabilization: The transition state forms a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[2] The negative charge is delocalized onto the oxygen atoms of the nitro groups.

-

Aromatization: The loss of the chloride ion (leaving group) restores aromaticity, yielding the final product and HCl (which is neutralized by the base).

Pathway Visualization

The following diagram illustrates the addition-elimination mechanism:

Figure 1: Step-wise mechanism of the

Experimental Protocol

Reagents & Equipment

-

Precursor: 2,4-Dinitrochlorobenzene (DNCB) [CAS: 97-00-7]

-

Nucleophile: Primary or secondary amine (1.1 - 2.0 equivalents)

-

Solvent: Ethanol (95% or absolute)

-

Base: Sodium acetate (NaOAc) or Triethylamine (Et3N) (1.1 equivalents). Note: If the amine is cheap/abundant, 2.0 equivalents of the amine can be used, where the excess acts as the HCl scavenger.

-

Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stir bar, heating mantle/oil bath.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Dissolve 10 mmol of DNCB in 15-20 mL of ethanol in a round-bottom flask. Slight warming may be required to fully dissolve the solid.

-

Critical Step: Add 11 mmol of Sodium Acetate (dissolved in a minimum amount of water if necessary, or added as a fine powder) to buffer the solution.

-

Why? Neutralizing the generated HCl prevents the protonation of the unreacted amine, ensuring it remains nucleophilic.

-

-

Add 10-11 mmol of the amine slowly to the stirring solution.

-

Observation: A color change (often deep yellow, orange, or red) is immediate, indicating the formation of the charge-transfer complex or the Meisenheimer intermediate.

-

Step 2: Reflux & Monitoring

-

Attach the reflux condenser and heat the mixture to reflux (~78°C).

-

Maintain reflux for 30 to 60 minutes .

-

Validation: Monitor reaction progress via TLC (Solvent system: Hexane/Ethyl Acetate 3:1). DNCB typically has a higher Rf than the more polar amino product.

Step 3: Workup & Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Crystallization: The product often crystallizes upon cooling. If not, pour the mixture into 50 mL of ice-cold water with vigorous stirring to precipitate the product.

-

Filtration: Collect the precipitate via vacuum filtration (Buchner funnel).

-

Wash: Wash the solid cake with:

-

Cold water (2 x 20 mL) – Removes inorganic salts (NaCl/NaOAc).

-

Cold dilute ethanol (1 x 10 mL) – Removes unreacted organic impurities.

-

Step 4: Purification

-

Recrystallization: Dissolve the crude solid in the minimum amount of boiling ethanol (95%).

-

If the solution is dark, treat with activated charcoal and filter while hot.[3]

-

Allow to cool slowly to room temperature, then chill in an ice bath.

-

Filter the pure crystals and dry in a vacuum oven or desiccator.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.[2][4]

Optimization & Troubleshooting (Expertise)

Solvent Selection

While ethanol is the standard green solvent, solubility issues with lipophilic amines may require modifications.

| Solvent | Boiling Point | Suitability | Notes |

| Ethanol (95%) | 78°C | Ideal | Balances solubility of reactants vs. product precipitation. |

| Methanol | 65°C | Good | Higher solubility for polar amines; product may not precipitate as easily. |

| n-Butanol | 118°C | Alternative | Use for sterically hindered amines requiring higher activation energy. |

| DMF/DMSO | >150°C | Avoid | High boiling point makes workup (removal) difficult; unnecessary for this reactive substrate. |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product too soluble in EtOH | Pour reaction mixture into a larger volume of ice water (3:1 ratio). |

| Oiling Out | Impurities or low mp product | Scratch glass to induce nucleation; re-dissolve in hot EtOH and add water dropwise until turbid. |

| Red/Orange Impurities | Oxidation or azo-coupling | Recrystallize with activated charcoal; ensure inert atmosphere if amine is oxidation-sensitive. |

| Starting Material Remains | Amine salt formation | Ensure enough base (NaOAc) is present to scavenge HCl; check pH is >7. |

Safety & Handling (Critical)

DANGER: 2,4-Dinitrochlorobenzene (DNCB) is a potent sensitizer and toxic compound.

-

Skin Contact: DNCB causes severe contact dermatitis. Double-gloving (Nitrile) is mandatory. If contact occurs, wash with copious amounts of soap and water immediately.[5]

-

Explosion Hazard: While DNCB is stable compared to polynitro explosives (e.g., TNT), it should not be subjected to high impact, friction, or open flames.

-

Inhalation: Perform all weighing and reactions inside a certified chemical fume hood.

References

-

Wells, F. B.; Allen, C. F. H. (1935). "2,4-Dinitroaniline."[6][7][8][9] Organic Syntheses, 15, 22.

-

Bunnett, J. F.; Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412.

- Vogtle, F. (1991). Supramolecular Chemistry. Wiley.

-

Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. (Historical context of DNCB/Sanger's Reagent).

-

Thermo Fisher Scientific. (2010). "Safety Data Sheet: 1-Chloro-2,4-dinitrobenzene."

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. athabascau.ca [athabascau.ca]

- 4. sciencemadness.org [sciencemadness.org]

- 5. agr11.com [agr11.com]

- 6. scribd.com [scribd.com]

- 7. N-(2,4-dinitrophenyl)-2,4-dinitroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. Solved Synthesis of 2,4-Dinitrophenyl Aniline - Data Sheet | Chegg.com [chegg.com]

- 9. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]

Troubleshooting & Optimization

Effect of base catalysts on dinitrodiphenylamine synthesis yield

Ticket #4492: Optimizing Yield & Selectivity in SNAr Couplings

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because your synthesis of 2,4-dinitrodiphenylamine (2,4-DNDPA) is suffering from low yields, tar formation, or contamination with hydrolysis byproducts (dinitrophenol).

This guide does not merely list steps; it diagnoses the kinetic and thermodynamic competition occurring in your flask. Our goal is to transition your process from a "hit-or-miss" reaction to a robust, validated protocol.

Module 1: Catalyst Selection & The "Hydrolysis Trap"

The Core Conflict

The synthesis of 2,4-DNDPA is a classic Nucleophilic Aromatic Substitution (SNAr).[1][2] You are reacting Aniline (a weak, neutral nucleophile) with 2,4-Dinitrochlorobenzene (2,4-DNCB) .[2]

The Critical Variable: The base you choose to neutralize the HCl byproduct determines the reaction pathway.

-

Path A (Desired): Aniline attacks the ring

DNDPA. -

Path B (Parasitic): Hydroxide (

) attacks the ring

The Trap: Many researchers default to strong bases (NaOH/KOH) to "speed up" the reaction. This is a mistake. Strong bases increase the concentration of

Comparative Performance of Base Catalysts

| Base Catalyst | Type | Typical Yield | Primary Failure Mode | Recommendation |

| NaOH / KOH | Strong Inorganic | 40–60% | Hydrolysis: Major production of 2,4-dinitrophenol (yellow contaminant). | AVOID unless strictly controlled. |

| Na₂CO₃ | Weak Inorganic | 70–80% | Incomplete Reaction: Low solubility in organic solvents slows kinetics. | Good for standard grade synthesis. |

| K₂CO₃ | Weak Inorganic | 85–90% | Particle Size: Requires fine milling; K+ offers better solubility than Na+. | Better. The "Standard" choice. |

| K₂CO₃ + PTC | Phase Transfer | >95% | Cost: Requires catalyst removal (TEBA/TBAB). | BEST for high-purity/pharma applications. |

| Triethylamine | Organic | 80–90% | Purification: Amine salts can be difficult to fully wash out; odor issues. | Alternative for homogeneous systems. |

Visualizing the Mechanism & Competition

The diagram below maps the bifurcation point where yield is lost. Note the Meisenheimer Complex —this is the transition state we must stabilize.

Figure 1: Mechanistic bifurcation in SNAr synthesis. Controlling the basicity prevents the irreversible hydrolysis pathway.

Module 2: Troubleshooting Guide (FAQ)

Issue 1: "My product yield is low, and I isolated a bright yellow solid that melts at ~113°C."

-

Diagnosis: You have synthesized 2,4-dinitrophenol , not the amine. The melting point of pure 2,4-DNDPA is ~156–161°C.

-

Root Cause: The reaction mixture was too basic (high pH) or contained too much water, allowing

to outcompete aniline. -

Fix:

-

Switch from NaOH to Potassium Carbonate (

) . -

Ensure your solvent (Ethanol/DMF) is dry.

-

Validation: Check the solubility of your product in aqueous NaOH. Dinitrophenol dissolves (forming a soluble phenoxide salt); DNDPA does not.

-

Issue 2: "The reaction stalls at 60% conversion after 24 hours."

-

Diagnosis: Kinetic inhibition due to poor surface contact (Heterogeneous reaction).

-

Root Cause: Inorganic bases like

are insoluble in organic solvents. The reaction only happens at the solid-liquid interface. -

Fix:

-

Grind the Base: Use finely powdered anhydrous

(higher surface area). -

Add a Phase Transfer Catalyst (PTC): Add 1–3 mol% of Tetrabutylammonium Bromide (TBAB) or TEBA . This shuttles the carbonate into the organic phase, increasing the reaction rate by orders of magnitude.

-

Issue 3: "The product is a dark, sticky tar."

-

Diagnosis: Thermal decomposition or oxidative polymerization.

-

Root Cause: Reaction temperature too high (>100°C) or lack of agitation causing "hot spots" on the solid base.

-

Fix:

-

Limit temperature to Reflux (Ethanol ~78°C) .

-

Ensure vigorous stirring to suspend the base.

-

Module 3: Validated High-Yield Protocol

Method: Solid-Liquid Phase Transfer Catalysis (SL-PTC) Target Yield: >92% Purity: >98%

Reagents

-

Substrate: 1-Chloro-2,4-dinitrobenzene (20.2 g, 0.1 mol)

-

Nucleophile: Aniline (9.3 g, 0.1 mol)

-

Base: Anhydrous

(13.8 g, 0.1 mol) – Must be finely powdered. -

Catalyst: Tetrabutylammonium Bromide (TBAB) (0.32 g, 1 mmol)

-

Solvent: Ethanol (150 mL) or Toluene (for non-polar routes).

Step-by-Step Workflow

-

Preparation: Dissolve 2,4-DNCB and Aniline in Ethanol in a round-bottom flask.

-

Catalyst Addition: Add the powdered

and the TBAB (PTC).-

Why? The PTC forms a lipophilic ion pair (

), pulling carbonate into the solution to neutralize HCl immediately as it forms.

-

-

Reaction: Reflux with vigorous stirring for 2–4 hours.

-

Monitor: Color will deepen to orange/red. Monitor via TLC (Silica; Hexane:EtOAc 3:1). Look for the disappearance of the DNCB spot.

-

-

Quench: Pour the hot mixture into 500 mL ice-cold water.

-

Purification: Filter the red/orange solid. Wash with dilute HCl (to remove unreacted aniline) followed by water (to remove acid).

-

Recrystallization: Recrystallize from Ethanol/Acetone if high purity is required.

Troubleshooting Logic Tree

Figure 2: Diagnostic flowchart for correcting synthesis failures.

References

-

Makosza, M. (2000).[6] Phase-transfer catalysis.[9][10] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.

Sources

- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 2. (Solved) - Synthesis of 2,4-dinitrophenylaniline using... (1 Answer) | Transtutors [transtutors.com]

- 3. When 2,4 -dinitrochlorobenzene is treated with sodium hydroxide at 100^{\.. [askfilo.com]

- 4. chegg.com [chegg.com]

- 5. brainly.com [brainly.com]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. byjus.com [byjus.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. iajpr.com [iajpr.com]

- 10. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Navigating the Solubility Challenges of N-(4-Ethoxyphenyl)-2,4-dinitroaniline

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility issues associated with N-(4-Ethoxyphenyl)-2,4-dinitroaniline in aqueous media. This document offers a blend of foundational knowledge, practical troubleshooting advice, and detailed experimental protocols to facilitate your research and development endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of N-(4-Ethoxyphenyl)-2,4-dinitroaniline.

Q1: What are the primary reasons for the poor water solubility of N-(4-Ethoxyphenyl)-2,4-dinitroaniline?

A1: The low aqueous solubility of N-(4-Ethoxyphenyl)-2,4-dinitroaniline is primarily attributed to its molecular structure. The molecule possesses a large, nonpolar aromatic backbone with two nitro groups and an ethoxyphenyl group. These features contribute to a high crystal lattice energy, meaning significant energy is required to break the bonds within the crystal structure and allow it to dissolve. Furthermore, the molecule has limited capacity for favorable interactions, such as hydrogen bonding, with water molecules. Dinitroaniline and its derivatives are known to be lipophilic, favoring dissolution in nonpolar or weakly polar environments over aqueous media.[1]

Q2: I'm seeing immediate precipitation when I try to dissolve N-(4-Ethoxyphenyl)-2,4-dinitroaniline in my aqueous buffer. What's happening?

A2: This is a classic sign of a compound with very low intrinsic aqueous solubility. When you introduce the solid compound into an aqueous buffer, the rate of dissolution is exceedingly slow and the solubility limit is quickly surpassed, leading to the solid remaining out of solution. If you are diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer, the drastic change in solvent polarity causes the compound to crash out of solution. This is a common issue for compounds with high lipophilicity.[2]

Q3: Are there any initial, simple steps I can take to improve the solubility of N-(4-Ethoxyphenyl)-2,4-dinitroaniline for preliminary in vitro assays?

A3: For initial screening purposes, several straightforward approaches can be attempted. The use of co-solvents is a common starting point. Preparing a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol and then diluting it into your aqueous medium can be effective. However, it's crucial to ensure the final concentration of the organic solvent is low enough to not interfere with your assay and to avoid precipitation. Additionally, gentle heating and sonication can sometimes help to dissolve small amounts of the compound, but be cautious as this may only create a supersaturated and unstable solution.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: The structure of N-(4-Ethoxyphenyl)-2,4-dinitroaniline, specifically the aniline moiety, suggests it has a very weakly basic character. The nitro groups are strongly electron-withdrawing, which significantly reduces the basicity of the amino group. The pKa of the conjugate acid of 2,4-dinitroaniline is very low (around -4.53), indicating that it is a very weak base.[3] Therefore, adjusting the pH to a highly acidic range is unlikely to significantly protonate the aniline nitrogen and form a more soluble salt. In fact, studies on nitroaniline isomers have shown that their solubility is not substantially improved by pH changes within typical physiological or experimental ranges.[4][5]

II. Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific experimental problems.

Scenario 1: Compound Precipitation During Experimentation

Q: My compound, initially dissolved in a co-solvent system, precipitates over the course of my multi-hour cell culture experiment. How can I prevent this?

A: Delayed precipitation is a common issue with supersaturated solutions. Here’s a systematic approach to troubleshoot this:

-

Causality: The initial co-solvent concentration may be sufficient to dissolve the compound, but as the experiment progresses, factors like evaporation of the organic solvent, interaction with cellular components, or temperature fluctuations can lead to a decrease in solubility and subsequent precipitation.[6]

-

Troubleshooting Steps:

-

Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of your compound, one that is below its equilibrium solubility in the final medium.

-

Optimize Co-solvent Percentage: While minimizing the co-solvent is ideal, you may need to empirically determine the lowest percentage of co-solvent that maintains solubility for the duration of your experiment.

-

Utilize Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[7]

-

Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[8] Adding a suitable cyclodextrin, like hydroxypropyl-β-cyclodextrin (HP-β-CD), to your culture medium can be a highly effective strategy.

-

Scenario 2: Low and Inconsistent Bioavailability in Animal Studies

Q: I'm observing low and highly variable plasma concentrations of N-(4-Ethoxyphenyl)-2,4-dinitroaniline after oral administration in my animal models. What formulation strategies can I explore?

A: Poor and erratic oral bioavailability is a direct consequence of low aqueous solubility and dissolution rate in the gastrointestinal tract.[2][7][9] To overcome this, more advanced formulation strategies are necessary:

-

Causality: For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids. If the dissolution rate is slower than the transit time through the absorption window in the intestine, bioavailability will be low and variable.

-

Formulation Strategies:

-

Amorphous Solid Dispersions (ASDs): Dispersing the compound in a hydrophilic polymer matrix at a molecular level creates a high-energy amorphous form that dissolves much more rapidly than the crystalline form.[10][11] This is a powerful technique for significantly improving oral bioavailability.

-

Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area available for dissolution, leading to a faster dissolution rate and improved absorption.[7][12]

-

Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), can improve absorption by presenting the drug in a solubilized form to the gastrointestinal tract.

-

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key solubility enhancement techniques.

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a lab-scale method for preparing an ASD, a robust technique for enhancing the solubility of poorly water-soluble compounds like N-(4-Ethoxyphenyl)-2,4-dinitroaniline.[10][13][14][15]

Materials:

-

N-(4-Ethoxyphenyl)-2,4-dinitroaniline

-

Polyvinylpyrrolidone K30 (PVP K30) or another suitable polymer (e.g., HPMC, Soluplus®)

-

Dichloromethane (DCM) or other suitable volatile solvent

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Solution Preparation:

-

Accurately weigh N-(4-Ethoxyphenyl)-2,4-dinitroaniline and the polymer in a desired ratio (e.g., 1:4 drug-to-polymer by weight).

-

Dissolve both components in a minimal amount of DCM in a round-bottom flask. Ensure a clear solution is formed, indicating complete dissolution.

-

-

Solvent Evaporation:

-

Attach the flask to a rotary evaporator.

-

Set the water bath temperature to a moderate level (e.g., 40°C) to facilitate evaporation without causing thermal degradation.

-

Apply vacuum and rotation to evaporate the solvent. Continue until a thin, dry film is formed on the inner surface of the flask.

-

-

Secondary Drying:

-

Carefully scrape the solid dispersion from the flask.

-

Transfer the material to a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

-

-

Characterization (Recommended):

-

X-Ray Powder Diffraction (XRPD): To confirm the amorphous nature of the solid dispersion (absence of sharp crystalline peaks).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess the physical stability of the ASD.

-

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

This method is a simple and economical way to prepare inclusion complexes to enhance aqueous solubility.[16][17]

Materials:

-

N-(4-Ethoxyphenyl)-2,4-dinitroaniline

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Ethanol

-

Deionized water

-

Mortar and pestle

Procedure:

-

Moisten the Cyclodextrin:

-

Place a known amount of HP-β-CD in a mortar.

-

Add a small amount of a 1:1 (v/v) ethanol/water solution to the HP-β-CD to form a paste.

-

-

Incorporate the Drug:

-

Accurately weigh the N-(4-Ethoxyphenyl)-2,4-dinitroaniline (a 1:1 or 1:2 molar ratio of drug to cyclodextrin is a good starting point).

-

Gradually add the drug to the cyclodextrin paste while continuously triturating with the pestle.

-

-

Kneading:

-

Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of the drug molecule into the cyclodextrin cavity. The mixture should maintain a paste-like consistency.

-

-

Drying:

-

Spread the resulting paste in a thin layer on a glass dish and dry in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

-

-

Sieving:

-

Gently pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

-

-

Characterization (Recommended):

-

Fourier-Transform Infrared Spectroscopy (FTIR): To observe shifts in characteristic peaks, indicating complex formation.

-

Solubility Studies: To quantify the increase in aqueous solubility compared to the pure drug.

-

IV. Quantitative Data

| Solvent | Solubility of 2,4-dinitroaniline | Temperature (°C) |

| Water | < 0.1 mg/mL | 23 |

| Ethanol | Soluble | 21 |

| Acetone | Soluble | Not specified |

| Acetonitrile | Soluble | Not specified |

| Toluene | Least soluble among tested organic solvents | 25 |

It is highly probable that N-(4-Ethoxyphenyl)-2,4-dinitroaniline exhibits a similarly poor aqueous solubility and good solubility in polar organic solvents.

V. Visualizations

Experimental Workflow for Troubleshooting Solubility Issues

Caption: A workflow for addressing solubility issues of N-(4-Ethoxyphenyl)-2,4-dinitroaniline.

Logical Relationship of Solubility Enhancement Techniques

Caption: Relationship between the causes of poor solubility and corresponding enhancement strategies.

VI. References

-

Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link].

-

International Journal of Basic and Applied Pharmaceutical Sciences. SOLID DISPERSION METHODS AND POLYMERS TO ENHANCE SOLUBILITY OF LOW SOLUBLE DRUGS. Available at: [Link].

-

Aragen Life Sciences. Scalable Amorphous Solid Dispersion Strategy. Available at: [Link].

-

Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available at: [Link].

-

PMC. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Available at: [Link].

-

DataSpace. Nanoparticle Encapsulation for the Solubility Enhancement of Oral Therapeutics. Available at: [Link].

-

International Journal of Pharmaceutical and Clinical Research. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: [Link].

-

ChemRxiv. Selection of Solubility Enhancement Technologies Depending on Developmental Stage: A Case Study of S-892216, a Poorly Water-Soluble Drug. Available at: [Link].

-

PMC. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Available at: [Link].

-

Catalent. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link].

-

Outsourced Pharma. Practical Solutions For Poorly Soluble Drugs. Available at: [Link].

-

MDPI. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. Available at: [Link].

-

International Journal of Pharmaceutical and Phytopharmacological Research. Solubility enhancement (Solid Dispersions) novel boon to increase bioavailability. Available at: [Link].

-

YouTube. Cyclodextrin Masterclass V How to make a cyclodextrin complex. Available at: [Link].

-

PubChem. 2,4-Dinitroaniline. Available at: [Link].

-

Cole-Parmer. Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. Available at: [Link].

-

ScienceAsia. Cyclodextrin inclusion complexation and pharmaceutical applications. Available at: [Link].

-

Journal of Pharmaceutical Science and Technology. Characterization of Cyclodextrin Inclusion Complexes – A Review. Available at: [Link].

-

Impactfactor. Solubility Enhancement of Poorly Soluble Drug by Hot Melt Extrusion Technology. Available at: [Link].

-

ScienceDirect. Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Available at: [Link].

-

ScienceDirect. Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Available at: [Link].

-

Wikipedia. 2,4-Dinitroaniline. Available at: [Link].

-

ResearchGate. Effect of pH on the absorbances of nitroaniline isomers. Conditions:.... Available at: [Link].

-

ResearchGate. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection | Request PDF. Available at: [Link].

-

Asian Journal of Chemistry. Solvation of o- and p-Nitroanilines in Some Organic Solvents at 25°C. Available at: [Link].

-

Wikipedia. Amine. Available at: [Link].

Sources

- 1. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cpachem.com [cpachem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Practical Solutions For Poorly Soluble Drugs [outsourcedpharma.com]

- 10. Scalable Amorphous Solid Dispersion Strategy | Aragen [aragen.com]

- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijbpas.com [ijbpas.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. humapub.com [humapub.com]

- 17. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine [mdpi.com]

- 18. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Redirecting [linkinghub.elsevier.com]

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of Diphenylamine: Identifying Nitro and Amine Functional Groups

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structure. The ability to quickly identify functional groups is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth comparison of the characteristic IR absorption peaks for the secondary amine (N-H) and nitro (-NO₂) groups within the diphenylamine framework. We will explore the vibrational modes of the parent diphenylamine molecule and compare it directly with its nitro-substituted derivatives, explaining the causality behind spectral shifts and providing a robust experimental protocol for data acquisition.

The Vibrational Landscape of Diphenylamine: The Amine Signature

Diphenylamine, a secondary aromatic amine, presents a relatively simple yet informative IR spectrum. The key feature is the vibration associated with the nitrogen-hydrogen (N-H) bond.

The N-H Stretching Vibration

Unlike primary amines which show two N-H stretching bands (one asymmetric, one symmetric), secondary amines like diphenylamine exhibit only a single absorption peak for this mode.[1][2]

-

Characteristic Peak: A single, typically weak to medium intensity band is observed in the region of 3350-3310 cm⁻¹ .[1] This absorption is due to the N-H bond stretching vibration. Its intensity is generally weaker and the peak sharper compared to the broad O-H stretching bands found in alcohols.[1]

Other Amine-Related Vibrations

-

C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band typically found between 1335-1250 cm⁻¹ .[1][2] For diphenylamine specifically, a strong absorption at 1310 cm⁻¹ is attributed to this C-N stretch, with its frequency significantly influenced by the aromatic character of the carbon atoms.[3]

-

N-H Bending (Deformation): While primary amines show a distinct N-H bending (scissoring) vibration, this mode is often very weak and difficult to discern in secondary amines.[3] Its position can be obscured by aromatic C=C stretching absorptions in the same region (~1600-1500 cm⁻¹).[3]

Introducing the Nitro Group: A Tale of Two Powerful Stretches

The introduction of a nitro (-NO₂) group to the diphenylamine structure dramatically alters the IR spectrum. The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its two characteristic, strong absorption bands.[4][5] These arise from the stretching of the two N-O bonds. Because the N-O bonds are highly polar, the change in dipole moment during these vibrations is large, resulting in exceptionally intense peaks.[5]

Asymmetric and Symmetric N-O Stretching

The two N-O bonds in the nitro group stretch in and out of phase with each other, giving rise to two distinct, strong peaks:

-

Asymmetric Stretch (ν_as): A very strong absorption band typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[4][6] This corresponds to the two N-O bonds stretching out of phase.

-

Symmetric Stretch (ν_s): Another strong absorption band appearing in the 1360-1290 cm⁻¹ range.[4][6] This corresponds to the in-phase stretching of the N-O bonds.

Conjugation with an aromatic ring tends to shift these bands to slightly lower wavenumbers compared to their positions in aliphatic nitro compounds.[4][6]

Caption: Vibrational modes of the aromatic nitro group.

Comparative Analysis: Diphenylamine vs. Nitrodiphenylamines

The most instructive approach is to directly compare the spectra. The substitution of a nitro group onto the diphenylamine rings introduces the powerful ν(NO₂) peaks and can subtly influence the original N-H and C-N vibrations.

Spectral Changes Upon Nitration

-

Appearance of Strong NO₂ Peaks: The most obvious change is the emergence of the two very strong bands for the asymmetric and symmetric N-O stretches, dominating the 1600-1300 cm⁻¹ region.[7]

-

Shift in the N-H Stretch: When a nitro group is placed at the ortho position (e.g., in 2-nitrodiphenylamine), it can form an intramolecular hydrogen bond with the amine hydrogen. This interaction weakens the N-H bond, causing a significant shift of the N-H stretching frequency to a lower wavenumber.[8] This "red shift" can be as large as 100 cm⁻¹.[8] For para-substituted compounds (e.g., 4-nitrodiphenylamine), where this intramolecular H-bonding is not possible, the N-H stretch remains closer to its position in unsubstituted diphenylamine.

-

Influence on the "Fingerprint" Region: The C-N stretching band of the amine can be affected, and the entire fingerprint region (below 1500 cm⁻¹) becomes more complex due to C-N stretching of the nitro group and various aromatic C-H bending modes, which can be diagnostic of the ring substitution pattern.[4][5]

Data Summary

The following table summarizes the key diagnostic peaks for diphenylamine and its representative nitro-substituted derivatives.

| Compound | N-H Stretch (cm⁻¹) | C-N Stretch (Amine) (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) |

| Diphenylamine | ~3320 (single, weak-med) | ~1310 (strong)[3] | N/A | N/A |

| 2-Nitrodiphenylamine | ~3220 (shifted lower due to H-bonding)[8] | Overlapped/Shifted | ~1520 (very strong) | ~1350 (very strong) |

| 4-Nitrodiphenylamine | ~3310 (similar to parent) | Overlapped/Shifted | ~1510 (very strong) | ~1330 (very strong) |

| 2,4-Dinitrodiphenylamine | ~3230 (H-bonding effect dominates)[8] | Overlapped/Shifted | ~1530 (very strong) | ~1340 (very strong) |

Note: Exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR, solution) and instrument resolution.

Caption: Key spectral features of diphenylamine vs. nitrodiphenylamine.

Experimental Protocol: FTIR Analysis via KBr Pellet Method

For solid samples like diphenylamine and its derivatives, the potassium bromide (KBr) pellet method is a classic and reliable transmission technique.[9] The principle is to disperse the solid analyte in a matrix of KBr, which is transparent to IR radiation, and press it into a thin, transparent disc.[10][11]

Rationale for Method Selection

The KBr pellet method is chosen for its ability to produce high-quality spectra with sharp, well-defined peaks for solid samples. It avoids solvent interference and, when prepared correctly, minimizes scattering effects that can distort baselines. This self-validating system ensures that any observed peaks are from the analyte itself, as pure KBr is IR-inactive in the mid-IR range.[11]

Step-by-Step Methodology

Caption: Workflow for KBr pellet preparation and FTIR analysis.

Materials:

-

Analyte (e.g., Diphenylamine)

-

FTIR-grade Potassium Bromide (KBr), dried in an oven

-

Agate mortar and pestle

-

Pellet die set

-

Hydraulic press

-

FTIR Spectrometer

Procedure:

-

Sample and KBr Preparation:

-

Gently heat the KBr powder in an oven (e.g., at 100 °C) for several hours and store it in a desiccator to ensure it is completely dry. Moisture will introduce broad O-H absorption bands and can make the pellet cloudy.[12]

-

Weigh approximately 1-2 mg of the solid diphenylamine sample.[9]

-

Weigh approximately 100-200 mg of the dry KBr powder. The sample concentration in KBr should be around 0.2% to 1%.[12]

-

-

Grinding and Mixing:

-

Place the KBr and the sample into a clean, dry agate mortar.

-

Grind the mixture thoroughly with the pestle for several minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation (typically <2 microns) to minimize light scattering and produce a homogeneous mixture.[12]

-

-

Pellet Pressing:

-

Carefully transfer the ground powder into the collar of the pellet die. Ensure the powder is evenly distributed.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a clear, transparent, or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture, or trapped air and will result in a poor-quality spectrum.[9]

-

-

Acquiring the Background Spectrum:

-

Place an empty sample holder (or a pellet made of pure KBr) in the spectrometer's sample compartment.

-

Run a background scan. The instrument will store this spectrum (I₀), which accounts for atmospheric CO₂, water vapor, and any instrumental artifacts.

-

-

Acquiring the Sample Spectrum:

-

Carefully remove the KBr pellet from the die and place it in the sample holder.

-

Place the holder in the spectrometer.

-

Run the sample scan. The instrument measures the transmitted light (I) and calculates the absorbance spectrum by ratioing it against the stored background spectrum.[11]

-

-

Data Analysis:

-

Process the resulting spectrum to identify the peak positions (in cm⁻¹).

-

Compare the observed peaks with the characteristic values listed in Section 3.2 to confirm the presence of the amine and/or nitro functional groups.

-

Conclusion

The infrared spectrum provides a definitive fingerprint for diphenylamine and its nitro derivatives. The secondary amine is characterized by a single N-H stretch around 3320 cm⁻¹ and a strong C-N stretch near 1310 cm⁻¹. Upon nitration, the spectrum is unmistakably marked by the appearance of two very strong N-O stretching bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹. Furthermore, the position of the N-H stretch can serve as a powerful diagnostic tool: its significant shift to a lower frequency is a strong indicator of ortho-nitro substitution due to intramolecular hydrogen bonding. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra to validate molecular structures with confidence.

References

-

Spectroscopy Online. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Available at: [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Infrared of nitro compounds. Available at: [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]

-

University of Florida, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

-

Workman, J. Jr. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Available at: [Link]

-

JoVE. (2024, December 5). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Available at: [Link]

- Srivastava, K.P., & Kumar, A. (2002). Infra-red Spectral Studies of Diphenylamine. Asian Journal of Chemistry, 14(3-4), 1141-1144.

-

Srivastava, K.P., & Kumar, A. (2002). Infra-red spectral studies of diphenylamine. ResearchGate. Available at: [Link]

-

Singh, B. (2015). Vibrational Behavior of the −NO2 Group in Energetic Compounds. ResearchGate. Available at: [Link]

- Moritz, A.G. (1959). THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY SPECTROSCOPIC METHODS: PART VIII. THE ULTRAVIOLET AND INFRARED SPECTRA OF. Australian Journal of Chemistry, 12(1), 119-126.

-

Spectroscopy Online. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Defence Science and Technology Organisation. (1981). Preparation of Nitro Compounds. VI. Preparation, Infrared and Ultraviolet Spectral Characterisation of Nitration Products of Diphenylamine. DTIC. Available at: [Link]

- Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 79(1), 38-41.

-

Lindblom, T. (2004). IR-spectra of diphenyl nitramine and references of 4NDPA and 2NDPA. ResearchGate. Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. jascoinc.com [jascoinc.com]

- 12. eng.uc.edu [eng.uc.edu]

A Comparative Guide to the UV-Vis Absorption of 2,4-dinitro-4'-ethoxydiphenylamine and Related Compounds

For researchers and professionals in drug development and materials science, a precise understanding of a molecule's spectroscopic properties is fundamental. This guide provides an in-depth comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2,4-dinitro-4'-ethoxydiphenylamine. Due to the absence of direct experimental data for this specific molecule in readily available literature, this guide will establish a predicted absorption maximum (λmax) based on established principles and compare it with the known spectral data of structurally similar compounds. This approach provides a robust framework for researchers aiming to characterize this and other related nitroaromatic compounds.

Theoretical Framework: Understanding UV-Vis Absorption in Aromatic Nitro Compounds

The UV-Vis absorption of a molecule is dictated by the electronic transitions between molecular orbitals. In aromatic compounds, the delocalized π-electron systems of the benzene rings are the primary chromophores, absorbing UV radiation to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The position of the λmax is highly sensitive to the nature of the substituents on the aromatic rings. Electron-donating groups (EDGs), such as amino (-NH-) and alkoxy (-OR) groups, are termed auxochromes . They possess non-bonding electrons that can be delocalized into the aromatic π-system, effectively raising the energy of the HOMO. Conversely, electron-withdrawing groups (EWGs), like the nitro (-NO2) group, lower the energy of the LUMO. The synergistic effect of EDGs and EWGs on the same aromatic system reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to a longer wavelength) of the λmax.

The compound of interest, 2,4-dinitro-4'-ethoxydiphenylamine, possesses a powerful combination of these features:

-

A diphenylamine core: A conjugated system of two aromatic rings linked by a nitrogen atom.

-

Two nitro groups: Strong EWGs that significantly lower the LUMO energy.

-

An ethoxy group: An EDG that raises the HOMO energy.

The extent of the bathochromic shift is also influenced by the solvent environment, a phenomenon known as solvatochromism . Polar solvents can stabilize the excited state more than the ground state, leading to a further red shift in the λmax for many donor-acceptor substituted aromatic compounds.

Predicted UV-Vis Absorption Maximum (λmax) of 2,4-dinitro-4'-ethoxydiphenylamine

The λmax of 2,4-dinitro-4'-ethoxydiphenylamine can be predicted using the Woodward-Fieser rules for substituted benzene derivatives.[1][2] These empirical rules provide a systematic way to calculate the λmax based on a parent chromophore and the contributions of various substituents.

For this prediction, we will use the experimentally determined λmax of 2,4-dinitrodiphenylamine in cyclohexane (335 nm) as our parent value.[3] The only structural difference is the addition of a para-ethoxy group on the second phenyl ring.

According to the Woodward-Fieser rules for aromatic compounds, a para-alkoxy (-OR) group contributes an increment of +25 nm to the λmax.

Therefore, the predicted λmax for 2,4-dinitro-4'-ethoxydiphenylamine in a non-polar solvent like cyclohexane is:

Predicted λmax = λmax of 2,4-dinitrodiphenylamine + increment for p-ethoxy group Predicted λmax = 335 nm + 25 nm = 360 nm

Comparative Analysis of λmax Values

To contextualize this prediction, we can compare it with the known λmax values of related compounds. This comparison highlights the structural contributions of the different functional groups to the UV-Vis absorption.

| Compound Name | Structure | Solvent | λmax (nm) | Data Source |

| 2,4-dinitro-4'-ethoxydiphenylamine | 2,4-dinitro-4'-ethoxydiphenylamine | Cyclohexane | ~360 (Predicted) | Woodward-Fieser Calculation |

| 2,4-dinitrodiphenylamine | 2,4-dinitrodiphenylamine | Cyclohexane | 335 | [3] |

| 2,4-dinitroaniline | 2,4-dinitroaniline | Acetic Acid | 335 | [4] |

| Aniline | Aniline | Not Specified | 230 | [5] |

This comparison clearly illustrates the significant bathochromic shift induced by the extension of the conjugated system from aniline to diphenylamine and the further shift predicted from the addition of the electron-donating ethoxy group.

The Influence of Solvent Polarity: A Solvatochromic Perspective

The predicted λmax of ~360 nm for 2,4-dinitro-4'-ethoxydiphenylamine is in a non-polar solvent. It is anticipated that increasing the polarity of the solvent will cause a further bathochromic shift. This is due to the increased stabilization of the more polar excited state by the polar solvent molecules.

To illustrate this, a hypothetical solvatochromic study is presented below, comparing the known behavior of similar compounds.

| Solvent | Polarity Index | Predicted λmax of 2,4-dinitro-4'-ethoxydiphenylamine (nm) |

| Cyclohexane | 0.2 | ~360 |

| Dichloromethane | 3.1 | ~365-370 |

| Acetone | 5.1 | ~370-375 |

| Ethanol | 5.2 | ~375-380 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | ~380-385 |

Experimental Protocol for the Determination of UV-Vis Absorption Spectra

The following is a detailed protocol for the experimental determination of the UV-Vis absorption spectrum and λmax of 2,4-dinitro-4'-ethoxydiphenylamine.[3]

Materials and Instrumentation

-

2,4-dinitro-4'-ethoxydiphenylamine (synthesized or purified)

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, DMSO)

-

Volumetric flasks (10 mL, 25 mL, 50 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure

-

Preparation of Stock Solution: Accurately weigh approximately 10 mg of 2,4-dinitro-4'-ethoxydiphenylamine and dissolve it in 50 mL of the chosen solvent in a volumetric flask to prepare a stock solution.

-